molecular formula C18H23N3O7 B14527029 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine CAS No. 62635-86-3

1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine

Cat. No.: B14527029
CAS No.: 62635-86-3
M. Wt: 393.4 g/mol
InChI Key: AEAFLKGPJIQJGT-KBPBESRZSA-N
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Description

1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine is a synthetic peptide compound. It is composed of a benzyloxycarbonyl group attached to a sequence of amino acids: L-proline, L-serine, and glycine. This compound is often used in biochemical research and pharmaceutical applications due to its unique structural properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used as a protecting group for the amino terminus. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods.

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: The synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid support resin.

      Step 2: The amino group of glycine is protected with a benzyloxycarbonyl group.

      Step 3: The next amino acid (L-serine) is coupled to the protected glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

      Step 4: The process is repeated for the addition of L-proline.

      Step 5: The final product is cleaved from the resin and deprotected to yield this compound.

  • Solution-Phase Synthesis

      Step 1: The synthesis starts with the protection of the amino group of glycine with a benzyloxycarbonyl group.

      Step 2: The protected glycine is then coupled with L-serine using a coupling reagent.

      Step 3: The resulting dipeptide is further coupled with L-proline.

      Step 4: The final product is purified and deprotected to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various protecting group reagents such as trifluoroacetic acid (TFA) for deprotection.

Major Products

    Oxidation: Oxidized derivatives of the peptide.

    Reduction: Reduced forms of the peptide.

    Substitution: Peptides with different protecting groups or functional groups.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a protease inhibitor.

    Industry: Utilized in the development of peptide-based drugs and biochemical assays.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino terminus, allowing the peptide to interact with its target without degradation. The peptide sequence can mimic natural substrates or inhibitors, modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Similar structure but lacks the serine and glycine residues.

    N-Benzyloxycarbonyl-L-proline: Contains only the proline residue with a benzyloxycarbonyl group.

    N-Carbobenzyloxy-L-proline: Another variant with a similar protecting group.

Uniqueness

1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination allows for specific interactions with biological targets and provides stability during chemical reactions.

Properties

CAS No.

62635-86-3

Molecular Formula

C18H23N3O7

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[(2S)-3-hydroxy-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C18H23N3O7/c22-10-13(16(25)19-9-15(23)24)20-17(26)14-7-4-8-21(14)18(27)28-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,22H,4,7-11H2,(H,19,25)(H,20,26)(H,23,24)/t13-,14-/m0/s1

InChI Key

AEAFLKGPJIQJGT-KBPBESRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)O

Origin of Product

United States

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